molecular formula C6H5F3N2O3S B1437448 2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol CAS No. 1779983-09-3

2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol

Cat. No.: B1437448
CAS No.: 1779983-09-3
M. Wt: 242.18 g/mol
InChI Key: VTYWGYFPJDMHKQ-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol is a chemical compound with the molecular formula C6H5F3N2O3S It is a pyrimidine derivative characterized by the presence of a methanesulfonyl group at the 2-position, a trifluoromethyl group at the 6-position, and a hydroxyl group at the 4-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as β-dicarbonyl compounds and amidines.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base such as pyridine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Hydroxylation: The hydroxyl group at the 4-position can be introduced through selective hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkoxides or carboxylates can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Methyl-substituted pyrimidine derivatives.

    Substitution: Ether or ester derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methanesulfonyl group can form strong interactions with target proteins, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methylsulfonyl-6-(trifluoromethyl)pyrimidin-4-one: Similar structure but with a ketone group instead of a hydroxyl group.

    2-Methylsulfonyl-6-(trifluoromethyl)pyrimidin-4-amine: Similar structure but with an amino group instead of a hydroxyl group.

Uniqueness

2-Methanesulfonyl-6-(trifluoromethyl)pyrimidin-4-ol is unique due to the presence of the hydroxyl group at the 4-position, which can participate in specific chemical reactions and interactions that are not possible with the ketone or amino analogs. This unique functional group combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-methylsulfonyl-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O3S/c1-15(13,14)5-10-3(6(7,8)9)2-4(12)11-5/h2H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYWGYFPJDMHKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=CC(=O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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